An In-Depth Technical Guide to 3-Chloro-1-phenylpyrrolidine-2,5-dione: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Chloro-1-phenylpyrrolidine-2,5-dione: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Chloro-1-phenylpyrrolidine-2,5-dione, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering insights for its use in research and development.
Core Compound Identification and Properties
CAS Number: 42595-16-4
Molecular Formula: C₁₀H₆ClNO₂
Molecular Weight: 207.62 g/mol
Synonyms: 3-Chloro-N-phenylmaleimide
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 207.62 g/mol | Calculated |
| Physical State | Solid (predicted) | General knowledge |
| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂) | [1] |
Synthesis of 3-Chloro-1-phenylpyrrolidine-2,5-dione
The synthesis of 3-chloro-1-aryl pyrrolidine-2,5-diones can be achieved through a convenient ring-closing reaction.[1] This method starts from (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) to yield the desired product.[1]
General Synthetic Pathway
Caption: General synthetic route to 3-Chloro-1-phenylpyrrolidine-2,5-dione.
Detailed Experimental Protocol (Adapted from a general procedure[1])
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Preparation of (Z)-4-Oxo-4-(phenylamino)but-2-enoic acid:
-
To a solution of maleic anhydride in a suitable solvent (e.g., diethyl ether), an equimolar amount of aniline is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature until the precipitation of N-phenylmaleanilic acid is complete.
-
The solid product is collected by filtration, washed with cold solvent, and dried.
-
-
Cyclization and Chlorination:
-
(Z)-4-Oxo-4-(phenylamino)but-2-enoic acid is suspended in an inert solvent such as tetrahydrofuran (THF).
-
Thionyl chloride (SOCl₂) is added to the suspension, and the mixture is stirred. The reaction can be facilitated by the addition of a base like triethylamine (Et₃N).
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to afford 3-Chloro-1-phenylpyrrolidine-2,5-dione.
-
Spectroscopic Characterization
While specific spectra for 3-Chloro-1-phenylpyrrolidine-2,5-dione are not widely available in public databases, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[1][2]
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group. The single proton on the pyrrolidine-2,5-dione ring at the 3-position will appear as a singlet.
-
¹³C NMR: The spectrum will display characteristic peaks for the carbonyl carbons of the dione, the carbons of the phenyl ring, and the carbons of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group.[3]
Chemical Reactivity and Handling
The reactivity of 3-Chloro-1-phenylpyrrolidine-2,5-dione is primarily influenced by the electrophilic nature of the chlorine atom attached to the pyrrolidine ring and the imide functionality. It can be considered an analogue of N-chlorosuccinimide (NCS), a well-known reagent in organic synthesis.[4][5]
Key Reactions:
-
Electrophilic Chlorination: Similar to NCS, this compound can act as a source of electrophilic chlorine for the chlorination of various substrates, including activated aromatic compounds and alkenes.[4][6]
-
Radical Reactions: Under radical initiation conditions (e.g., using AIBN or light), it can serve as a source of a chlorine radical for allylic and benzylic chlorinations.[4]
-
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, although this reactivity might be less pronounced compared to simpler chloroalkanes due to the influence of the adjacent carbonyl groups.
Handling and Safety Precautions:
Based on safety data for related compounds, 3-Chloro-1-phenylpyrrolidine-2,5-dione should be handled with care.[7][8][9] It is likely to be an irritant to the skin, eyes, and respiratory system.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Applications in Drug Development and Research
The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[10][11][12][13][14][15]
Potential Applications:
-
Carbonic Anhydrase Inhibitors: Derivatives of 3-chloro-1-aryl pyrrolidine-2,5-dione have shown potent inhibitory activity against human carbonic anhydrase I and II, suggesting their potential for the development of drugs to treat conditions like glaucoma and certain types of cancer.[1][10]
-
Anticonvulsant Agents: The succinimide ring is a core component of several antiepileptic drugs.[11][13][14][16] The introduction of a chlorine atom and a phenyl group could modulate the pharmacological properties, making this compound a target for the synthesis of novel anticonvulsant agents.
-
Synthetic Intermediate: Due to its reactivity, 3-Chloro-1-phenylpyrrolidine-2,5-dione can serve as a versatile building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Logical Workflow for Application in Drug Discovery
Caption: A typical workflow for utilizing 3-Chloro-1-phenylpyrrolidine-2,5-dione in a drug discovery program.
Conclusion
3-Chloro-1-phenylpyrrolidine-2,5-dione is a valuable compound for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of the pyrrolidine-2,5-dione core and the attached chloro and phenyl substituents, makes it an attractive starting material and a potential pharmacophore for the development of novel therapeutic agents. Further exploration of its biological activities and synthetic applications is warranted.
References
- Kubiak, R., & Tilstam, U. (2025, January 31). Halogen Bonding and Rearrangements in Complexes of N-Chlorosuccinimide with Halides. Molecules, 30(3), 557.
- Oktay, K., Kose, L. P., Gültekin, M. S., & Gülçin, İ. (2017). Synthesis of 3-chloro-1-substituted aryl pyrrolidine-2,5-dione derivatives: discovery of potent human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1234-1240.
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3M. (2024, September 19). Safety Data Sheet. Retrieved from [Link]
- Wang, L., et al. (2018). Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU. ACS Omega, 3(10), 14731-14736.
- Góra, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564.
- Kar, A., & Amit, A. (2018). Applications of N-Chlorosuccinimide in Organic Synthesis. Current Organic Synthesis, 15(6), 784-814.
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Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
- Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1148-1158.
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ResearchGate. (n.d.). The synthestic route for 3-chloro-1-aryl pyrrolidine-2,5-diones. Retrieved from [Link]
- Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399.
- Petković Cvetković, J., et al. (2019). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones. Hemijska industrija, 73(2), 125-137.
- Khorasani, M. M., & Fernandes, M. A. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2738.
- Góra, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564.
- Poczta, A., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7354.
- Usman, M., & Krivoshein, A. V. (2016). Unusual polymorphs of rac-3-phenylpyrrolidine-2,5-dione with Z′ = 1, 2, and 3. CrystEngComm, 18(34), 6435-6442.
- Góra, J., et al. (2021). Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides. Archiv der Pharmazie, 354(2), e2000288.
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